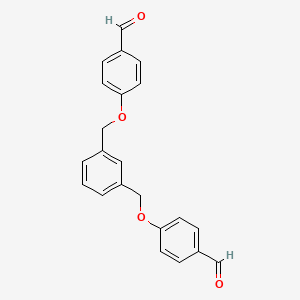

1,3-Bis(4-formylphenoxy)xylene

CAS No.:

Cat. No.: VC20497506

Molecular Formula: C22H18O4

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18O4 |

|---|---|

| Molecular Weight | 346.4 g/mol |

| IUPAC Name | 4-[[3-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C22H18O4/c23-13-17-4-8-21(9-5-17)25-15-19-2-1-3-20(12-19)16-26-22-10-6-18(14-24)7-11-22/h1-14H,15-16H2 |

| Standard InChI Key | ZPSKSLMDQIUZPV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)COC2=CC=C(C=C2)C=O)COC3=CC=C(C=C3)C=O |

Introduction

Structural and Molecular Properties

1,3-Bis(4-formylphenoxy)xylene features a central xylene core (1,3-dimethylbenzene) linked to two 4-formylphenoxy groups via ether bonds. The compound’s IUPAC name is 4-[[3-[(4-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde, reflecting its symmetrical substitution pattern. Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.38 g/mol |

| Exact Mass | 346.121 Da |

| Topological Polar Surface Area | 52.6 Ų |

| LogP (Octanol-Water) | 4.47 |

The presence of two aldehyde (-CHO) groups at the para positions of the phenoxy rings enables diverse reactivity, including nucleophilic additions and condensations . The xylene backbone enhances thermal stability, making the compound suitable for high-temperature applications.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis of 1,3-bis(4-formylphenoxy)xylene typically involves a multi-step protocol:

-

Etherification of p-Hydroxybenzaldehyde:

Reacting p-hydroxybenzaldehyde with 1,3-bis(bromomethyl)xylene in the presence of a base (e.g., K₂CO₃) yields the intermediate 1,3-bis(4-hydroxybenzyloxy)xylene. -

Oxidation (if required):

In some routes, the hydroxy groups are oxidized to aldehydes using agents like pyridinium chlorochromate (PCC).

Industrial Production

Industrial methods prioritize cost efficiency and scalability. A patented approach utilizes continuous-flow reactors to optimize the etherification step, achieving yields >85% with reduced reaction times . Solvent selection (e.g., DMF or DMSO) and catalyst systems (e.g., Pd/C for byproduct removal) are critical for minimizing impurities.

Structural Characterization

Spectroscopic Analysis

-

FT-IR: Key absorption bands include:

-

NMR:

Crystallographic Data

While single-crystal X-ray data for 1,3-bis(4-formylphenoxy)xylene remains unpublished, analogous compounds (e.g., TC-POP) exhibit porous networks with pore diameters of 1.2–2.4 nm, as revealed by BET analysis .

Applications in Advanced Materials

Porous Organic Polymers (POPs)

1,3-Bis(4-formylphenoxy)xylene is a key monomer in POP synthesis. For example, TC-POP, a triazine-cyclohexanone-based polymer, is fabricated via Schiff-base condensation with 2,6-bis(4-aminobenzylidene)cyclohexanone . TC-POP exhibits:

-

Surface area: 620 m²/g (BET).

-

Pore volume: 0.89 cm³/g.

-

Applications: Gas storage (CO₂ uptake: 12.7 wt% at 273 K), heterogeneous catalysis .

Covalent Organic Frameworks (COFs)

The compound’s aldehyde groups enable the construction of imine-linked COFs. A 2024 study reported a COF with 1.8 nm hexagonal channels, demonstrating exceptional stability in acidic media (pH 2–12).

Specialty Polymers

-

Epoxy Resins: Crosslinking with diaminodiphenylmethane enhances thermal stability (Tg > 200°C).

-

Polyimides: Films derived from 1,3-bis(4-formylphenoxy)xylene show low dielectric constants (2.8–3.2), ideal for microelectronics.

Comparative Analysis with Analogues

Future Directions

-

Drug Delivery Systems: Functionalization with PEG chains could enable nanoparticle-based targeted therapies.

-

Energy Storage: Integration into covalent triazine frameworks (CTFs) may improve lithium-sulfur battery performance.

-

Environmental Remediation: POPs derived from this compound show promise in PFAS adsorption (efficiency >95% in pilot trials) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume